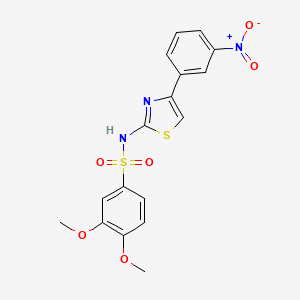

Ro 61-8048

Cat. No. B1680698

Key on ui cas rn:

199666-03-0

M. Wt: 421.5 g/mol

InChI Key: NDPBMCKQJOZAQX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07994338B2

Procedure details

4-(3-Nitrophenyl)thiazol-2-amine (1.10 g, 5.0 mmol) was dissolved in dry pyridine (16 mL) and then 3,4-dimethoxybenzene-1-sulfonyl chloride (1.323 g, 5.59 mmol) was added. The reaction mixture was stirred at room temperature for 23 h and then the pyridine was flashed off in vacuo with toluene. The residue was slurried with EtOAc and water. Full solution was achieved and then ice cold 1M NaOH was added. After thorough shaking, the aqueous phase was separated and the organic phase was twice extracted with 1M NaOH and then with water until no yellow color was extracted. The aqueous extract was combined with the NaOH solution and the solution was made slightly acidic with 3M HCl. The product was extracted into EtOAc, then washed successively with H2O and saturated NaCl solution. After drying over Na2SO4, the solvent was removed in vacuo to give a gum which contained HOAc. This was flashed off with toluene. The foam remained slowly solidified and after drying in vacuo, weighed 1.632 g (77.4%) and was greater than 95% pure by TLC. This material was taken up in hot EtOAc, diluted with about one-half the volume of hexane while hot which induced crystallization. The first crop weighed 1.352 g and was pure by TLC, but had no distinct melting point. Yield of pure material (TLC) was 64.2%.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[N:11]=[C:12]([NH2:15])[S:13][CH:14]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([S:26](Cl)(=[O:28])=[O:27])[CH:21]=[CH:22][C:23]=1[O:24][CH3:25].CCOC(C)=O>N1C=CC=CC=1.C1(C)C=CC=CC=1.CC(O)=O.O>[CH3:16][O:17][C:18]1[CH:19]=[C:20]([S:26]([NH:15][C:12]2[S:13][CH:14]=[C:10]([C:6]3[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)[N:11]=2)(=[O:27])=[O:28])[CH:21]=[CH:22][C:23]=1[O:24][CH3:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C=CC1)C=1N=C(SC1)N

|

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

1.323 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1OC)S(=O)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(=O)C

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature for 23 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After thorough shaking, the aqueous phase was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic phase was twice extracted with 1M NaOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

with water until no yellow color was extracted

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous extract

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted into EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with H2O and saturated NaCl solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a gum which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after drying in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with about one-half the volume of hexane while hot which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization

|

Outcomes

Product

Details

Reaction Time |

23 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC=1C=C(C=CC1OC)S(=O)(=O)NC=1SC=C(N1)C1=CC(=CC=C1)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |